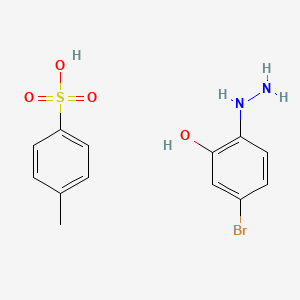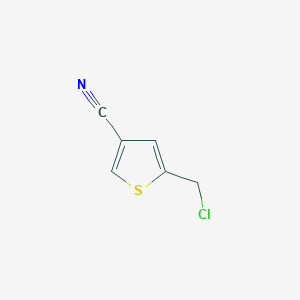![molecular formula C11H7F3N2O B13558989 2-[4-(Trifluoromethyl)phenyl]pyrazole-3-carbaldehyde](/img/structure/B13558989.png)
2-[4-(Trifluoromethyl)phenyl]pyrazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with an aldehyde functional group.
Vorbereitungsmethoden
The synthesis of 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and the aldehyde functional group. One common synthetic route involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The final step involves the oxidation of the pyrazole derivative to introduce the aldehyde group .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and reduce production costs .
Analyse Chemischer Reaktionen
1-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenyl isocyanate: Used in the synthesis of fluorescent sensors.
1-(4-Bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole: Exhibits antitubercular activity.
4-(Trifluoromethyl)phenyl methanamine: Used in the synthesis of various pharmaceuticals.
The uniqueness of 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carbaldehyde lies in its combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H7F3N2O |
|---|---|
Molekulargewicht |
240.18 g/mol |
IUPAC-Name |
2-[4-(trifluoromethyl)phenyl]pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-1-3-9(4-2-8)16-10(7-17)5-6-15-16/h1-7H |
InChI-Schlüssel |
QAAMITDAVIVAQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=CC=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine](/img/structure/B13558917.png)
![(2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13558920.png)

![4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13558929.png)
![4-[(1R)-1-Amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol](/img/structure/B13558945.png)
![1-Thia-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13558952.png)



![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B13558978.png)


